molecular formula C17H14O4 B1248024 Matteuorien

Matteuorien

Cat. No.: B1248024
M. Wt: 282.29 g/mol
InChI Key: IHCSYRDYLHMMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Matteuorien is a naturally occurring C-methyl flavonoid first isolated from the rhizome of Matteuccia orientalis Trev. (Oriental ostrich fern) . It belongs to a class of bioactive compounds known for their inhibitory effects on aldose reductase (AR), a key enzyme implicated in diabetic complications such as neuropathy and retinopathy . This compound is characterized by a flavonoid backbone with a C-methyl substitution, which distinguishes it from common flavonoids like quercetin or kaempferol . Its isolation and structural elucidation were achieved through chromatographic techniques and spectral analysis, including 2D-NMR and mass spectrometry .

This compound has also been identified in related species such as Matteuccia struthiopteris (ostrich fern), where it co-occurs with structurally analogous compounds like matteucinol and pinosylvin derivatives . While its aldose reductase inhibitory activity is well-documented, its exact mechanism of action and pharmacokinetic profile remain under investigation .

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

5,7-dihydroxy-6,8-dimethyl-2-phenylchromen-4-one

InChI

InChI=1S/C17H14O4/c1-9-15(19)10(2)17-14(16(9)20)12(18)8-13(21-17)11-6-4-3-5-7-11/h3-8,19-20H,1-2H3

InChI Key

IHCSYRDYLHMMRU-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)C)O

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)C)O

Synonyms

matteuorien

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Compounds from Matteuccia Species

Compound Source Core Structure Key Functional Groups Aldose Reductase Inhibition (IC₅₀) References
This compound M. orientalis, M. struthiopteris C-methyl flavonoid Hydroxyl, C-methyl Potent (exact value not reported)
Matteuorienate A M. orientalis C-methyl flavonoid Carboxyl, C-methyl 0.82 μM
Matteuorienate B M. orientalis C-methyl flavonoid Carboxyl, C-methyl 1.05 μM
Matteuorienate C M. orientalis C-methyl flavonoid Carboxyl, C-methyl 1.12 μM
Matteucinol M. struthiopteris Dihydroflavonol Methoxy, hydroxyl Moderate (activity not quantified)
Demethoxymatteucinol M. struthiopteris Dihydroflavonol Hydroxyl Weak (inferred from SAR studies)
Pinosylvin M. struthiopteris Stilbenoid Hydroxyl No reported AR activity

Key Research Findings

Aldose Reductase Inhibition :

  • Matteuorienate A–C exhibit superior AR inhibition compared to this compound, with IC₅₀ values in the sub-micromolar range . The presence of a carboxyl group in Matteuorienate derivatives enhances their binding affinity to AR’s active site, as demonstrated by structure-activity relationship (SAR) studies .
  • This compound, lacking a carboxyl group, relies on its hydroxyl and C-methyl groups for AR inhibition, but its potency is likely lower than that of the Matteuorienate series .

Structural Nuances: C-Methyl vs. Methoxy Groups: Matteucinol and demethoxymatteucinol, which feature methoxy or hydroxyl groups instead of C-methyl substitutions, show reduced AR inhibition, highlighting the importance of the C-methyl moiety in bioactivity . Glycosylation Effects: Pinosylvin-3-O-β-D-glucoside (isolated alongside this compound) lacks AR inhibitory activity, suggesting that glycosylation may diminish bioavailability or target interaction .

Biological Specificity: While this compound and its analogues share structural similarities, their biological activities diverge significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Matteuorien
Reactant of Route 2
Matteuorien

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